2-Keto-D-gluconic acid hemicalcium salt monohydrate, 99%

Vue d'ensemble

Description

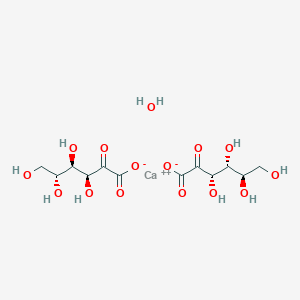

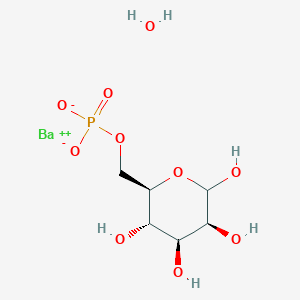

2-Keto-D-gluconic acid hemicalcium salt monohydrate is a chemical compound with the molecular formula C6H9O7·½Ca·H2O . It is often used in the food processing and pharmaceutical industries . This compound is found in the carrageenan polysaccharide of Irish moss and can be used as a stabilizer in the storage of biological materials .

Synthesis Analysis

The synthesis of 2-Keto-D-gluconic acid hemicalcium salt monohydrate involves several steps . The process begins with the dissolution of L-glutamic acid in anhydrous ethanol. The solution is then stirred uniformly and kept at a temperature below 5°C. Next, sulfuric acid with a concentration of 9N is slowly added to the solution while stirring continues .Molecular Structure Analysis

The molecular weight of 2-Keto-D-gluconic acid hemicalcium salt monohydrate is 231.22 g/mol . The linear formula of this compound is C6H9O7·½Ca·H2O .Chemical Reactions Analysis

2-Keto-D-gluconic acid hemicalcium salt monohydrate is used in the manufacture of L-Ascorbic Acid and D-Erythorbic Acid from 2-Keto-gulonic Acid via enzymic Lactonization .Physical And Chemical Properties Analysis

2-Keto-D-gluconic acid hemicalcium salt monohydrate is a white to off-white solid . It is soluble in water, with a solubility of 49-51 mg/mL . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Microbial Fermentation

2-Keto-D-gluconic acid: is a key intermediate in the microbial fermentation process. It is used to analyze the production of 2-keto-L-gulonic acid (2-KLG) , which is a precursor for ascorbic acid (vitamin C) synthesis . The compound’s role in fermentation is crucial for the quantitative analysis and separation of various aldonic and ketoaldonic acids, which are essential for producing valuable biochemicals.

Rare Earth Element (REE) Recovery

The compound has been utilized in the leaching of rare earth elements and base metals from spent NiMH batteries . This application is significant due to the increasing demand for REEs in various technologies, including electronics and renewable energy systems. The use of 2-Keto-D-gluconic acid hemicalcium salt in this context supports environmentally friendly extraction methods.

Antimicrobial Properties

2-Keto-D-gluconic acid: exhibits antimicrobial properties against species of Pseudomonas that cause plant diseases . This application is particularly relevant in agricultural research and the development of biopesticides, offering a potential alternative to chemical pesticides.

Chemical Synthesis

This compound serves as a cornerstone for the synthesis of many chemicals, including heterocyclic compounds and stereoselective or regioselective chemicals . Its role in chemical synthesis is pivotal due to its ability to produce 2-Keto-D-gluconic acid (2KGA) , which is a versatile building block for various chemical reactions.

Stabilizer in Biological Material Storage

Found in the carrageenan polysaccharide of Irish moss, 2-Keto-D-gluconic acid can be used as a stabilizer in the storage of biological materials . This application is important for the preservation of biological samples and their long-term viability in research settings.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H10O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-4,7-10H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+;;/m11../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTJSFDOKRLTMQ-LWDDDOIUSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20CaO15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Keto-D-gluconic acid hemicalcium salt hydrate | |

CAS RN |

3470-37-9, 1040352-40-6 | |

| Record name | Calcium gluconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1040352-40-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

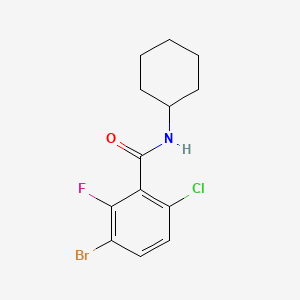

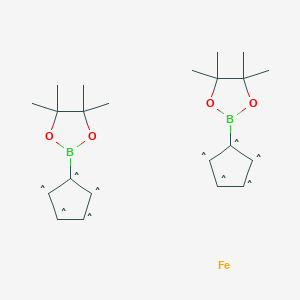

![(R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97%](/img/structure/B6288918.png)

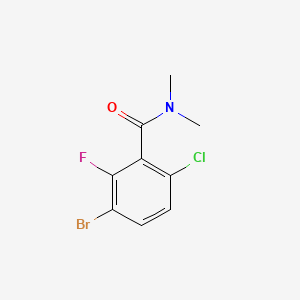

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288939.png)

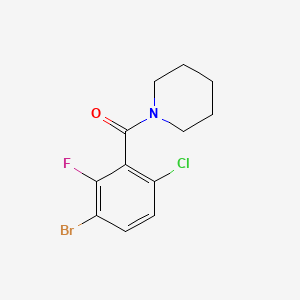

![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)